molecular formula C36H61N11O10 B12584867 L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-threonyl-L-lysyl-L-tyrosine CAS No. 647029-54-7

L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-threonyl-L-lysyl-L-tyrosine

Cat. No.: B12584867
CAS No.: 647029-54-7
M. Wt: 807.9 g/mol
InChI Key: MACPXQRUPNIOKK-LKFGXTQKSA-N
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Description

L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-threonyl-L-lysyl-L-tyrosine is a complex peptide compound. It is composed of several amino acids linked together, forming a unique structure that has potential applications in various scientific fields. This compound is of interest due to its intricate structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-threonyl-L-lysyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-threonyl-L-lysyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine or other oxidized products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to dityrosine formation, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-threonyl-L-lysyl-L-tyrosine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases related to peptide dysfunction.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-threonyl-L-lysyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific biological context and the structure of the peptide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-threonyl-L-lysyl-L-tyrosine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.

Properties

CAS No.

647029-54-7

Molecular Formula

C36H61N11O10

Molecular Weight

807.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C36H61N11O10/c1-4-19(2)28(46-32(53)25(9-7-17-42-36(40)41)43-30(51)23(38)14-15-27(39)50)33(54)47-29(20(3)48)34(55)44-24(8-5-6-16-37)31(52)45-26(35(56)57)18-21-10-12-22(49)13-11-21/h10-13,19-20,23-26,28-29,48-49H,4-9,14-18,37-38H2,1-3H3,(H2,39,50)(H,43,51)(H,44,55)(H,45,52)(H,46,53)(H,47,54)(H,56,57)(H4,40,41,42)/t19-,20+,23-,24-,25-,26-,28-,29-/m0/s1

InChI Key

MACPXQRUPNIOKK-LKFGXTQKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

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